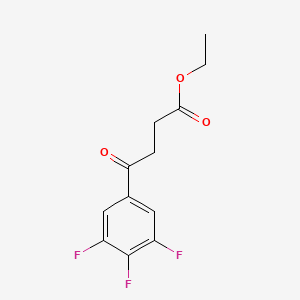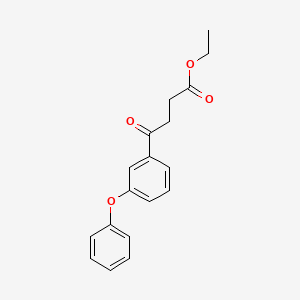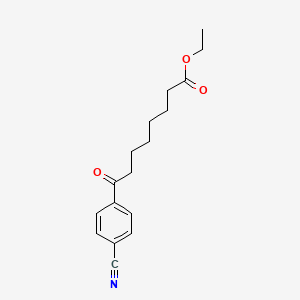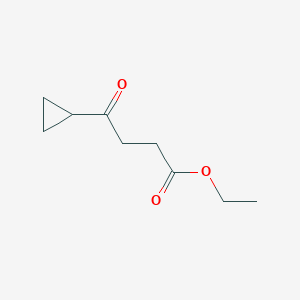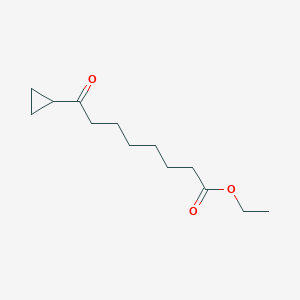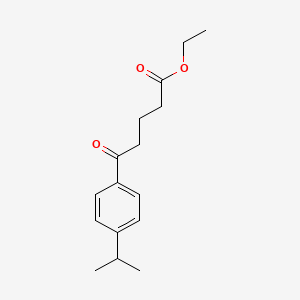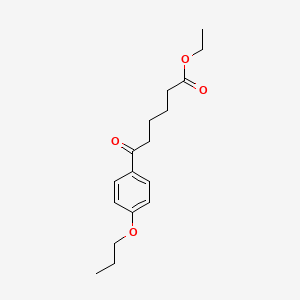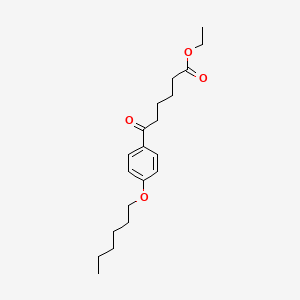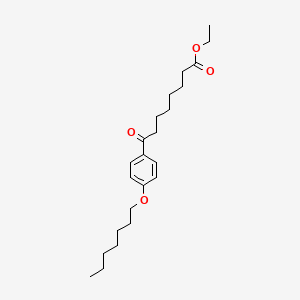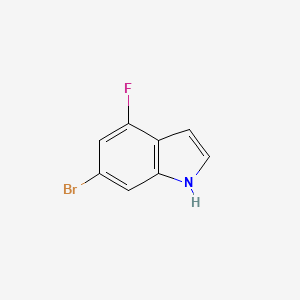
6-Bromo-4-fluoro-1H-indole
Vue d'ensemble
Description
6-Bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C8H5BrFN . The molecular weight is 214.04 .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 214.04 .Applications De Recherche Scientifique
Applications anti-inflammatoires et analgésiques
Les dérivés du 6-Bromo-4-fluoro-1H-indole ont montré un potentiel dans les activités anti-inflammatoires et analgésiques. Des composés avec cette structure ont été comparés à des médicaments établis comme l'indométhacine et le célécoxib, indiquant leur pertinence dans le développement de nouveaux agents thérapeutiques .
Activités anti-hépatiques
Les dérivés du this compound ont été étudiés pour leurs activités anti-hépatiques. Cela comprend des recherches sur des composés qui pourraient potentiellement être utilisés dans le traitement des maladies du foie .
Production biotechnologique
Des recherches ont été menées sur la production biotechnologique de dérivés du this compound utilisant des souches d'E. coli modifiées. Cela met en évidence l'importance du composé dans les applications biotechnologiques, en particulier dans le domaine de la biologie synthétique .
Traitement du cancer
Les dérivés indoliques, y compris le this compound, sont explorés pour leurs applications dans le traitement des cellules cancéreuses. Leur activité biologique contre divers types de troubles en fait un point central dans la recherche de nouvelles thérapies anticancéreuses .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Bromo-4-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit tryptophan dioxygenase, an enzyme involved in the kynurenine pathway . This inhibition can modulate immune responses and has potential therapeutic implications for cancer treatment. Additionally, this compound can interact with serotonin receptors, affecting neurotransmitter signaling and potentially offering benefits in treating neurological disorders .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . By affecting NF-κB signaling, this compound can alter the expression of genes involved in inflammation and immune regulation. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific receptors and enzymes, modulating their activity. For instance, this compound can act as an inhibitor of tryptophan dioxygenase, reducing the production of kynurenine and its downstream metabolites . This inhibition can lead to changes in immune responses and has potential therapeutic applications in cancer treatment. Additionally, this compound can interact with serotonin receptors, influencing neurotransmitter signaling and potentially offering benefits in treating neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression, cell signaling, and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as modulating immune responses and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving organic anion transporters . Once inside the cells, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . Additionally, this compound can be directed to the nucleus, where it can modulate gene expression and cell signaling pathways .
Propriétés
IUPAC Name |
6-bromo-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODDAKQRGKCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646231 | |
| Record name | 6-Bromo-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885520-59-2 | |
| Record name | 6-Bromo-4-fluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






